5,8-Dimethylquinoline-2,3-dicarboxylic acid
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Overview
Description
5,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C13H11NO4. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 8th positions and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,8-dimethylquinoline with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dicarboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce quinoline-2,3-dimethanol derivatives .
Scientific Research Applications
5,8-Dimethylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylquinoline-3-carboxylic acid
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
5,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
948293-98-9 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
5,8-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-4-7(2)10-8(6)5-9(12(15)16)11(14-10)13(17)18/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
XCMFJIFTQBKSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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